molecular formula C16H12N4O2 B12013432 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- CAS No. 6792-71-8

1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-

Cat. No.: B12013432
CAS No.: 6792-71-8
M. Wt: 292.29 g/mol
InChI Key: YDDXIMLCWVDKRS-UHFFFAOYSA-N
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Description

Significance of Azo Compounds in Contemporary Organic and Materials Chemistry

Azo compounds represent a significant and versatile class of organic molecules, primarily recognized for their vibrant colors. merckmillipore.comchemicalbook.com This characteristic arises from the extended π-electron system created by the azo group in conjunction with attached aromatic rings, which allows for the absorption of visible light. chemicalbook.com Beyond their traditional use as dyes and pigments in industries such as textiles and printing, azo compounds are increasingly explored for their unique photophysical and photochemical properties. merckmillipore.comhoneywell.com The reversible cis-trans isomerization of the azo bond under light irradiation or heat is a key feature that has propelled their use in the development of photoresponsive materials, including optical data storage, molecular switches, and liquid crystal displays. researchgate.net Furthermore, the electronic properties of azo compounds can be finely tuned by the introduction of various substituents on the aromatic rings, making them valuable components in the design of nonlinear optical (NLO) materials, chemosensors, and electro-optical devices. honeywell.comresearchgate.net

Overview of Aromatic Amine-Derived Azo Dyes

Aromatic amines are fundamental building blocks in the synthesis of a vast array of azo dyes. The amino group, being a strong electron-donating group, plays a crucial role in the electronic structure of the resulting dye molecule. The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with a suitable coupling component, which is often another aromatic amine or a phenol (B47542). The choice of the aromatic amine and the coupling partner is critical as it dictates the final color, solubility, and fastness properties of the dye. Aromatic amine-derived azo dyes encompass a wide spectrum of colors and are used in diverse applications, from coloring textiles and plastics to their use as pH indicators and in analytical chemistry. Research into this class of compounds also extends to understanding their interactions with various substrates and their potential environmental and biological implications.

Contextualizing Research on 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- within Azo Compound Studies

Research on 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is a specific case study within the broader field of azo compounds. Its structure, featuring a 1-naphthylamine (B1663977) moiety as the coupling component and a 4-nitroaniline (B120555) derivative as the diazo component, is characteristic of a disperse dye. The presence of the electron-withdrawing nitro group and the electron-donating amino group at opposite ends of the conjugated system creates a "push-pull" electronic structure. This arrangement is known to enhance the second-order nonlinear optical properties of molecules, making this compound and its analogs potential candidates for applications in photonics and optoelectronics.

Furthermore, the study of its solvatochromic behavior—the change in its color in different solvents—can provide valuable insights into its electronic ground and excited states, which is fundamental for designing new functional dyes and materials. The synthesis of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- follows the classical diazotization and azo coupling pathway, a cornerstone of industrial dye chemistry. Investigating the specifics of its synthesis, purification, and characterization contributes to the fundamental knowledge base of organic synthesis and dye chemistry. While detailed, peer-reviewed research specifically on 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is not extensively documented in publicly available literature, its structural motifs are common in patented materials and dyes, suggesting its relevance in applied chemical research.

Properties

CAS No.

6792-71-8

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H12N4O2/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)20(21)22/h1-10H,17H2

InChI Key

YDDXIMLCWVDKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Naphthalenamine, 4 4 Nitrophenyl Azo

Fundamental Principles of Diazotization and Azo Coupling Reactions in Aromatic Systems

The synthesis of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is predominantly accomplished through a well-established two-step sequence: diazotization followed by an azo coupling reaction. unb.cachegg.com This synthetic strategy is a fundamental pillar in the production of a vast array of azo compounds. unb.ca

The initial step, diazotization , entails the transformation of a primary aromatic amine—in this instance, 4-nitroaniline (B120555)—into a diazonium salt. byjus.com This conversion is typically performed in a chilled acidic medium, utilizing mineral acids such as hydrochloric or sulfuric acid, with the careful addition of sodium nitrite (B80452). unb.camdpi.com Temperature control is paramount, with the reaction being maintained at 0-5°C to circumvent the degradation of the thermally labile diazonium salt. chegg.com Nitrous acid, generated in situ from the reaction between sodium nitrite and the strong acid, subsequently reacts with the primary amine to yield the highly electrophilic diazonium cation (Ar-N₂⁺). byjus.com Specifically, the diazotization of 4-nitroaniline affords the 4-nitrobenzenediazonium (B87018) ion. nih.gov

The subsequent step is the azo coupling reaction, which proceeds via an electrophilic aromatic substitution mechanism. yokogawa.com The diazonium salt functions as the electrophile, reacting with an electron-rich aromatic substrate known as the coupling component. yokogawa.com For the synthesis of the target molecule, 1-naphthalenamine serves as this coupling agent. The nucleophilicity of 1-naphthalenamine is enhanced by the lone pair of electrons on the amino nitrogen and the delocalized π-electron system of the naphthalene (B1677914) nucleus. This reaction culminates in the formation of an azo compound, distinguished by the presence of a -N=N- (azo) linkage that bridges the two aromatic moieties. cuhk.edu.hk

The regioselectivity of the coupling onto the 1-naphthalenamine ring is governed by the directing influence of the activating amino group. Under acidic to neutral conditions, the electrophilic attack of the diazonium salt on 1-naphthylamine (B1663977) preferentially occurs at the C4 position, which is para to the amino substituent. rsc.org

Exploration of Specific Synthetic Routes for Naphthalenamine-Arylazo Compounds

The principal synthetic pathway for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is the aqueous-based diazotization of 4-nitroaniline and its subsequent coupling with 1-naphthalenamine.

A generalized laboratory-scale synthesis is outlined as follows:

Step 1: Diazotization of 4-Nitroaniline An aqueous solution of 4-nitroaniline is prepared using a mineral acid like hydrochloric or sulfuric acid. chegg.commdpi.com This solution is subsequently cooled to a temperature between 0°C and 5°C using an ice bath. chegg.com A pre-chilled aqueous solution of sodium nitrite is then added dropwise to the acidic 4-nitroaniline solution, ensuring the temperature remains low and the mixture is continuously stirred. chegg.commdpi.com The completion of the diazotization can be qualitatively assessed with starch-iodide paper, which indicates the presence of excess nitrous acid by turning a blue-violet color. chegg.com

Step 2: Azo Coupling with 1-Naphthalenamine In a separate vessel, a solution or fine suspension of 1-naphthalenamine is prepared. The cold diazonium salt solution is then gradually introduced into the 1-naphthalenamine mixture. The reaction is maintained at a low temperature with constant agitation to facilitate the coupling process. The pH of the reaction medium is a critical determinant of the reaction's success. For coupling with aromatic amines such as 1-naphthalenamine, a weakly acidic to neutral environment (pH 4-7) is typically employed. stackexchange.com This pH range represents a compromise that ensures a sufficient concentration of the unprotonated, reactive amine for C-coupling while mitigating the formation of diazoamino compounds, a side reaction favored under less acidic or alkaline conditions. stackexchange.comquora.com The product, 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, precipitates from the solution upon formation and is subsequently isolated by filtration, followed by washing and drying.

More contemporary approaches, such as flow chemistry, have been investigated for the synthesis of diazonium salts, offering enhanced safety and control over reaction parameters. mdpi.comresearchgate.net These continuous-flow methods are advantageous as they minimize the accumulation of potentially hazardous diazonium intermediates. mdpi.comresearchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and selectivity of the synthesis of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- are profoundly influenced by several key reaction parameters.

Temperature: Strict adherence to a low-temperature regime (0-5°C) during diazotization is imperative to prevent the decomposition of the unstable 4-nitrobenzenediazonium salt. chegg.com Exceeding a temperature of 10°C can promote the decomposition of the diazonium salt, leading to the formation of 4-nitrophenol (B140041) and a consequent reduction in the yield of the desired azo product. libretexts.org

pH: The pH of the coupling medium is arguably the most pivotal parameter, dictating both the reaction rate and the product distribution. For the coupling of diazonium salts with aromatic amines like 1-naphthalenamine, a weakly acidic medium (pH 4-5) is considered optimal. stackexchange.com In a highly acidic environment (low pH), the concentration of the reactive free amine is diminished due to its protonation to the corresponding anilinium ion, which deactivates the aromatic ring towards electrophilic substitution and retards the coupling reaction. stackexchange.comquora.com Conversely, at higher pH values (neutral to alkaline), the propensity for side reactions increases, notably the formation of diazoamino compounds (triazenes) via the attack of the diazonium ion on the amino nitrogen. mdpi.com

Stoichiometry: The molar ratio of the reactants also plays a role in optimizing the yield. A slight excess of 4-nitroaniline and sodium nitrite is often used in the diazotization step to drive the reaction to completion. unb.ca In the subsequent coupling step, a stoichiometric ratio of approximately 1:1 between the diazonium salt and the coupling component is typically maintained.

Interactive Data Table: Effect of pH on Azo Coupling with Aromatic Amines

pH Range Predominant Reaction with Aromatic Amines Effect on Yield of C-Coupled Product
< 4 (Strongly Acidic) Slow C-coupling due to protonation of the amine Low
4 - 7 (Weakly Acidic to Neutral) Favorable C-coupling at the para-position Optimal

Investigation of Side Reactions and Byproduct Formation in Azo Dye Synthesis

During Diazotization:

Decomposition of the Diazonium Salt: Elevated temperatures can cause the diazonium salt to decompose, yielding 4-nitrophenol and nitrogen gas. libretexts.org

Reactions involving Excess Nitrous Acid: The presence of excess nitrous acid can lead to undesired byproducts. The addition of a quenching agent, such as urea, can mitigate this by reacting with and removing the excess nitrous acid.

During Azo Coupling:

Formation of Diazoamino Compounds (Triazenes): A prominent side reaction when coupling with primary aromatic amines is the formation of a triazene (B1217601). This occurs when the diazonium ion attacks the nitrogen atom of the amino group instead of the aromatic ring. The formation of the corresponding diazoamino compound, 1-(4-nitrophenyl)-3-(1-naphthyl)triazene, is more likely in less acidic conditions. mdpi.com This N-coupling is a reversible process, and the triazene can rearrange to the more stable C-coupled aminoazo product under acidic conditions.

Formation of Isomeric Azo Compounds: While the coupling of diazonium salts with 1-naphthylamine predominantly yields the 4-azo isomer, the formation of the 2-azo isomer is also a possibility, albeit usually as a minor product. rsc.org The relative proportions of these isomers can be influenced by the specific reaction conditions.

Formation of Phenolic Byproducts: If the coupling reaction is conducted under conditions that are too alkaline, or if the diazonium salt solution is allowed to warm, decomposition to 4-nitrophenol can occur. This phenol (B47542) can then act as a coupling component itself, leading to the formation of different azo dye impurities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Naphthalenamine, 4 4 Nitrophenyl Azo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, ¹H and ¹³C NMR, along with two-dimensional methods, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecular skeleton.

The ¹H NMR spectrum of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- displays a series of signals in the aromatic region, corresponding to the protons on the naphthalene (B1677914) and nitrophenyl ring systems. The protons of the 4-nitrophenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the naphthalenamine moiety exhibit more complex splitting patterns due to the fused ring system. The amino (-NH₂) protons usually present as a broad singlet.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbons attached to the electron-withdrawing nitro (-NO₂) and azo (-N=N-) groups are shifted downfield. The gauge-independent atomic orbital (GIAO) method is often employed in computational chemistry to predict ¹³C and ¹H NMR chemical shifts, and these calculated values generally show good agreement with experimental results for similar azo-imine dyes. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Type Position Predicted Chemical Shift (ppm) Notes
¹H NMR Nitrophenyl Protons7.5 - 8.5Two doublets expected due to 1,4-substitution.
Naphthalene Protons6.7 - 8.0Complex multiplets.
Amino (-NH₂) Protons~4.0 (variable)Broad singlet, position can vary with solvent and concentration.
¹³C NMR Nitrophenyl Carbons120 - 150C-NO₂ is significantly downfield.
Naphthalene Carbons110 - 145Carbons attached to the amino and azo groups show distinct shifts.
Azo-linked Carbons140 - 155The carbons directly bonded to the azo nitrogen atoms.

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, COSY spectra would show cross-peaks between adjacent protons on the naphthalene ring and on the p-nitrophenyl ring, confirming their respective spin systems. For example, in a related tetrahydroquinoline structure, COSY was used to identify cross-peak interactions between protons, confirming their spatial relationships. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is characterized by several key absorption bands.

The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The azo bond (-N=N-) stretching vibration typically appears in the fingerprint region of the spectrum. The amino group (-NH₂) gives rise to characteristic stretching vibrations, while C-H stretching from the aromatic rings and C=C stretching from the aromatic framework are also prominent. For a similar compound, 4-(4-Nitrophenylazo)-1-naphthol, IR data shows characteristic peaks, although the -OH group bands would be replaced by -NH₂ bands in the target compound. nist.gov In related molecules, aromatic C-H stretching peaks are observed in the 3000-3100 cm⁻¹ range. researchgate.net

Interactive Table 2: Characteristic FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (N-H)Stretching3300 - 3500 chemicalbook.com
Aromatic (C-H)Stretching3000 - 3100 researchgate.net
Azo (-N=N-)Stretching1400 - 1450 researchgate.net
Nitro (NO₂)Asymmetric Stretching1500 - 1550 researchgate.net
Nitro (NO₂)Symmetric Stretching1330 - 1370 researchgate.net
Aromatic (C=C)Ring Stretching1580 - 1650 nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The spectrum of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is dominated by intense absorption bands resulting from π→π* and n→π* electronic transitions. A study on a similar dye, p-nitrophenylazo, 2-naphthylamine, identified two main electronic transitions: one in the visible region and a second in the near-ultraviolet portion attributed to the p-nitrophenyl chromophore. dtic.mil

The color and electronic spectrum of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- are determined by the interplay of its chromophores and auxochromes.

Chromophores: These are the parts of the molecule responsible for absorbing light. In this compound, the primary chromophores are the azo group (-N=N-) and the nitrophenyl system. The extended conjugation between the naphthalene and phenyl rings via the azo bridge creates a large π-system, leading to absorption at longer wavelengths (in the visible range).

Auxochromes: These are functional groups that modify the light-absorbing properties of a chromophore. The amino group (-NH₂) on the naphthalene ring and the nitro group (-NO₂) on the phenyl ring act as powerful auxochromes. The amino group is an electron-donating group that intensifies and shifts the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). The nitro group is a strong electron-withdrawing group that also contributes to a bathochromic shift, creating a "push-pull" electronic system that is highly effective at absorbing visible light.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to differential solvation of the ground and excited states of the molecule. researchgate.net The wavelength and intensity of absorption bands are affected when a molecule is in a solvent environment due to the unequal perturbation of the ground and excited states. researchgate.net

For compounds like 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, which possess a significant difference in dipole moment between their ground and excited states, pronounced solvatochromic effects are expected.

π→π Transitions:* These high-intensity bands typically undergo a bathochromic (red) shift as the solvent polarity increases. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n→π Transitions:* These lower-intensity bands, arising from the lone pair of electrons on the azo nitrogens, often exhibit a hypsochromic (blue) shift with increasing solvent polarity. This occurs because the non-bonding electrons can interact with protic solvents (like ethanol (B145695) or water) through hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

A study on a similar B-1 dye noted that the wavelength of its primary visible transition is a function of both the hydrogen bonding ability and the polarity of the solvent. dtic.mil

Spectroscopic Probing of Tautomeric Equilibria (e.g., Azo-Hydrazone Tautomerism)

The structure of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is characterized by the existence of a tautomeric equilibrium between the azo and hydrazone forms. This equilibrium is sensitive to environmental factors, particularly the nature of the solvent, and can be effectively studied using spectroscopic methods like UV-Vis absorption spectroscopy.

The azo form features a distinct -N=N- double bond, while the hydrazone form contains a -C=N-NH- group. The electronic transitions associated with these two forms give rise to different absorption bands in the visible region of the electromagnetic spectrum. The position of the equilibrium is influenced by solvent polarity and its ability to form hydrogen bonds.

In non-polar solvents such as n-hexane, the azo tautomer is generally the more stable and predominant form. This form typically exhibits an absorption maximum (λmax) at shorter wavelengths. As the polarity of the solvent increases, the equilibrium tends to shift towards the more polar quinone-hydrazone tautomer. This shift is accompanied by a noticeable bathochromic (red) shift in the absorption spectrum, with the appearance of a new band at a longer wavelength. For instance, in more polar solvents like ethanol or dimethylformamide (DMF), the hydrazone form becomes significantly populated, stabilized by intermolecular hydrogen bonding between the solvent and the N-H group of the hydrazone.

The distinct spectral signatures of the two tautomers allow for a quantitative assessment of the equilibrium. The change in the intensity and position of the absorption maxima can be correlated with the solvent polarity, providing insight into the relative stability of the tautomers.

Table 1: Solvent-Dependent Absorption Maxima (λmax) for Tautomers of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-

SolventPolarityPredominant TautomerTypical λmax (nm)
n-HexaneNon-polarAzo~470-490
TolueneNon-polarAzo~480-500
ChloroformPolar AproticAzo/Hydrazone Mix~490-510
EthanolPolar ProticHydrazone~500-520
Dimethylformamide (DMF)Polar AproticHydrazone~510-530

Note: The λmax values are typical representations for this class of dyes and may vary slightly based on specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural analysis of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent ion and its fragments.

For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, with the chemical formula C₁₆H₁₂N₄O₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this mass with a high degree of accuracy (typically within 5 ppm), which helps to distinguish it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's fragmentation pathways. By isolating the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Common fragmentation pathways for this class of azo dyes include:

Cleavage of the azo bond (-N=N-): This is often a primary fragmentation route, leading to the formation of characteristic fragment ions. For this compound, cleavage could result in ions corresponding to the 4-nitroaniline (B120555) moiety and the 1-aminonaphthalene moiety.

Loss of the nitro group (-NO₂): The nitro group can be lost as NO₂ or through more complex rearrangements.

Fissions within the naphthalene ring system: Fragmentation of the aromatic rings can also occur, leading to a series of smaller ions.

Table 2: Theoretical HRMS Data and Potential Fragment Ions of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-

IonChemical FormulaTheoretical m/z
[M+H]⁺[C₁₆H₁₃N₄O₂]⁺293.1033
[C₁₀H₉N₂]⁺[C₁₀H₉N₂]⁺157.0760
[C₆H₆NO₂]⁺[C₆H₆NO₂]⁺124.0393
[C₁₀H₇]⁺[C₁₀H₇]⁺127.0542

Note: The listed m/z values are for the protonated species [M+H]⁺ and major theoretical fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Studies on structurally similar azo dyes have shown that the hydrazone tautomer is often favored in the solid state due to its ability to form stable intermolecular hydrogen bonds, creating a more packed and stable crystal lattice. In the crystal structure of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, one would expect to observe the quinone-hydrazone form.

Key structural features that would be elucidated include:

Planarity: The degree of planarity of the molecule, including the dihedral angle between the naphthalene and phenyl rings.

Bond Lengths: The C=O, C=N, and N-N bond lengths would definitively distinguish the hydrazone from the azo tautomer. For the hydrazone form, the N-N bond would be a single bond, and a C=O double bond would be present on the naphthalene system.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding networks and π-π stacking interactions that stabilize the crystal structure. These interactions are crucial in determining the physical properties of the dye, such as its melting point and solubility.

Table 3: Representative Crystallographic Data for the Hydrazone Tautomer of a Similar Azo Dye

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
N-N Bond Length~1.35 Å
C=N Bond Length~1.30 Å
C=O Bond Length~1.25 Å
Dihedral Angle (Phenyl/Naphthyl)~5-15°

Note: This data is representative of the quinone-hydrazone form of similar 4-nitrophenylazo dyes and serves as an illustrative example of the expected values for the title compound.

Computational Chemistry and Theoretical Modeling of 1 Naphthalenamine, 4 4 Nitrophenyl Azo

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of molecules like 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- with high accuracy. researchgate.netmdpi.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. For azo dyes, methods like B3LYP with a 6-31G* basis set are commonly employed for this purpose. researchgate.net

The optimized structure of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is expected to be largely planar, particularly the azobenzene (B91143) portion, due to the delocalization of π-electrons across the -N=N- bridge and the aromatic rings. However, conformer analysis is crucial to identify different stable or low-energy rotational isomers (conformers). Rotation can occur around the single bonds connecting the azo group to the naphthalene (B1677914) and nitrophenyl rings. Computational methods can calculate the energy barriers for these rotations and identify the global minimum energy conformer, which is the most likely structure to be observed under experimental conditions.

Table 1: Representative Optimized Geometrical Parameters for an Azo Dye Moiety Note: This table provides typical, realistic values for key bond lengths and angles in a molecule similar to 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, as determined by DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N (Azo-Naphthyl)~1.42 Å
Bond LengthN=N (Azo Bridge)~1.25 Å
Bond LengthC-N (Azo-Phenyl)~1.42 Å
Bond LengthC-N (Nitro Group)~1.48 Å
Bond LengthN-O (Nitro Group)~1.23 Å
Bond AngleC-N=N~114°
Dihedral AngleC-N=N-C~180° (trans isomer)

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and electronic properties. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. nih.govdergipark.org.tr A small energy gap suggests high chemical reactivity and polarizability. nih.gov

For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, the HOMO is expected to be localized primarily on the electron-rich 1-naphthalenamine moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group, the electron-accepting part. This distribution is characteristic of "push-pull" azo dyes.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated: mdpi.comdergipark.org.tr

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Calculated FMO Energies and Chemical Reactivity Indices Note: The following are representative values for a push-pull azo dye calculated using DFT, illustrating the electronic characteristics of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-.

ParameterSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-5.80
LUMO EnergyELUMO-3.20
HOMO-LUMO GapΔE2.60
Ionization PotentialI5.80
Electron AffinityA3.20
Chemical Hardnessη1.30
Chemical SoftnessS0.77
Electronegativityχ4.50
Electrophilicity Indexω7.79

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution within a molecule. tci-thaijo.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The map is colored according to the electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the azo bridge. These areas represent the most electron-rich parts of the molecule. A region of positive potential (blue) would be expected around the hydrogen atoms of the primary amine group (-NH₂) on the naphthalene ring, indicating their acidic character. tci-thaijo.org

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Transitions and Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

The characteristic color of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- arises from its absorption of light in the visible region of the electromagnetic spectrum. TD-DFT calculations can predict the maximum absorption wavelength (λmax) for the most significant electronic transitions. researchgate.net For this molecule, the primary visible absorption band is expected to correspond to a π → π* transition, which can be described as a charge-transfer transition from the HOMO (located on the naphthalenamine donor) to the LUMO (located on the nitrophenyl acceptor). The calculated λmax can be compared with experimental spectroscopic data to validate the computational model. researchgate.netresearchgate.net

Quantum-Chemical Approaches to Predict Molecular Descriptors for QSAR/QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. uobasrah.edu.iq These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

Quantum-chemical calculations are a primary source for generating these descriptors. nih.govnih.gov For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, DFT can be used to calculate a wide array of descriptors, including:

Electronic Descriptors: EHOMO, ELUMO, HOMO-LUMO gap, dipole moment (µ), and atomic charges. nih.gov

Global Reactivity Descriptors: Hardness, softness, electronegativity, and electrophilicity index. uobasrah.edu.iq

Geometric Descriptors: Molecular surface area, volume, and ovality.

These calculated descriptors can then be used in statistical analyses (e.g., multiple linear regression) to build QSAR/QSPR models for predicting properties like toxicity, binding affinity to a receptor, or solubility without the need for extensive experimental testing.

Simulation of Solvent Effects using Continuum Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Continuum solvation models are a computationally efficient way to simulate these effects. The Polarizable Continuum Model (PCM) is one of the most widely used methods. researchgate.net

In the PCM approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. The model calculates the mutual polarization between the solute's charge distribution and the dielectric continuum of the solvent. This approach can be used to predict how properties such as geometric parameters, electronic transition energies (and thus λmax), and reaction energies change when moving from the gas phase to a solvent. dntb.gov.ua For a polar molecule like 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, solvent effects are expected to be significant, potentially causing shifts in its UV-Vis absorption spectrum.

Investigation of Excited States and Photophysical Pathways

The photophysical and photochemical properties of azo dyes, including 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, are fundamentally governed by the behavior of their electronically excited states. Computational chemistry provides powerful tools to investigate these transient states and map out the complex pathways for energy dissipation that occur after the absorption of light. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the nature of the lowest excited states and the reasons behind the observed photochemistry, or lack thereof, for these molecules.

Theoretical studies on related naphthalene-based azo dyes have shed light on the intricate excited-state dynamics that follow photoexcitation. rsc.org Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁, S₂, etc.). The subsequent deactivation pathways are rapid and complex, often involving a combination of internal conversion, intersystem crossing, and photoisomerization.

For naphthalene-based azo dyes, transient absorption spectroscopy has revealed several excited-state lifetimes, indicating a multi-step relaxation process. rsc.org These processes typically occur on timescales ranging from femtoseconds to picoseconds. rsc.org Computational models, particularly TD-DFT, are employed to explore the potential energy surfaces of the excited states, which helps in understanding and rationalizing these ultrafast dynamics. rsc.org

A key photochemical process in many azo dyes is trans-cis isomerization around the central N=N double bond. However, theoretical calculations have shown that for certain naphthalene-based azo dyes, particularly upon protonation, this isomerization pathway can be significantly hindered. rsc.org TD-DFT calculations reveal that changes in the potential energy landscape of the lowest excited state can impede the necessary rotational and inversion motions required for isomerization, effectively locking the molecule in its initial configuration, which then rapidly decays back to the ground state. rsc.org

The investigation of excited states and photophysical pathways for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- would involve calculating the vertical excitation energies to identify the accessible excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. The nature of these transitions, such as n → π* or π → π*, can also be determined.

To provide a clearer picture of the kind of data generated in such a computational study, the following tables present hypothetical but representative TD-DFT calculation results for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- in a solvent like acetonitrile. These values are based on findings for structurally similar naphthalene-based azo dyes.

Table 1: Calculated Singlet Excited State Properties of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- Interactive Data Table

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₁ 2.58 480 0.85 HOMO -> LUMO (π -> π*)
S₂ 3.10 400 0.12 HOMO-1 -> LUMO (π -> π*)

This table illustrates the typical output of a TD-DFT calculation, showing the energy, corresponding wavelength, and intensity (oscillator strength) of the first few electronic transitions, along with the molecular orbitals involved.

Table 2: Representative Excited-State Lifetimes for Naphthalene-Based Azo Dyes Interactive Data Table

Component Lifetime (ps) Proposed Assignment
τ₁ < 1 Vibrational Cooling/Solvent Relaxation
τ₂ ~3-4 Internal Conversion (S₁ -> S₀ hot)

This table provides an example of the types of excited-state lifetimes that are observed for similar azo dyes, as determined by transient absorption spectroscopy. These lifetimes correspond to different steps in the deactivation process. rsc.org

The computational investigation for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- would also map out the potential energy surfaces along key reaction coordinates, such as the dihedral angle of the azo group, to assess the barriers to photoisomerization. The results of these calculations would provide a detailed mechanistic understanding of why this particular dye exhibits its specific photophysical properties, such as its color and stability to light.

Structure Reactivity Relationships and Mechanistic Insights for 1 Naphthalenamine, 4 4 Nitrophenyl Azo

Influence of Substituents on the Azo Linkage Reactivity

The azo group (-N=N-) is the chromophore responsible for the color of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-. The reactivity of this linkage is significantly influenced by the nature of the substituents on the aromatic rings. cuhk.edu.hk In this molecule, the naphthalenamine portion acts as an electron-donating group, while the nitrophenyl group is strongly electron-withdrawing.

The presence of an electron-donating group (like the amino group on the naphthalene (B1677914) ring) and an electron-withdrawing group (like the nitro group on the phenyl ring) creates a "push-pull" system. This system enhances the polarization of the molecule and affects the electron density of the azo bridge. youtube.com The reactivity of the azo group is also a key factor in the synthesis of such dyes, which typically involves the coupling of a diazonium salt with an electron-rich aromatic compound like 1-naphthylamine (B1663977). nih.goviipseries.org

The nature of substituents can also influence the stability and degradation of the azo dye. While azo dyes are generally known for their high chemical and photolytic stability, the presence of specific functional groups can alter their susceptibility to biodegradation under certain conditions. wikipedia.org

A study on various disperse azo dyes with a similar 4-nitro-4'-amino-azobenzene skeleton revealed that the presence of different auxochrome groups and spatial crowding can lead to significant shifts in their electronic spectra, indicating a change in the electronic properties of the azo linkage. nih.gov

Role of the Nitro Group in Electron Density Distribution and Reactivity

The nitrogen atom in the nitro group carries a formal positive charge, which strongly attracts electron density from the attached phenyl ring. youtube.com This electron withdrawal extends through the conjugated π-system, including the azo linkage, towards the naphthalene ring. This intramolecular charge transfer is a key characteristic of push-pull azo dyes. researchgate.net

This significant shift in electron density has several consequences:

Enhanced Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of protons on the amino group.

Modified Redox Potential: The nitro group makes the compound a better electron acceptor, influencing its electrochemical properties. nih.gov

Spectral Properties: The strong electronic pull of the nitro group is a major contributor to the dye's color, as it narrows the HOMO-LUMO gap, leading to absorption of light at longer wavelengths. youtube.com

Research on nitroaromatic compounds has shown that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for their electronic and photophysical properties. nih.gov Studies on related 4-nitroazobenzene (B1198901) derivatives have also highlighted the role of the nitro group in their mutagenic properties, which are linked to their metabolic reduction. nih.gov

Acid-Base Properties and Protonation Equilibria in Solution

The acid-base properties of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- are primarily associated with the amino group (-NH2) on the naphthalene ring. The basicity of this amino group is influenced by the electronic effects of the rest of the molecule.

In solution, the amino group can be protonated in acidic conditions, forming the corresponding ammonium (B1175870) ion (-NH3+). The equilibrium between the protonated and deprotonated forms is characterized by the pKa value of the conjugate acid. The electron-withdrawing effect of the 4-nitrophenylazo group is expected to decrease the basicity of the amino group compared to unsubstituted 1-naphthylamine, resulting in a lower pKa value.

Studies on similar azo dyes have shown that protonation and deprotonation events can lead to significant changes in their UV-visible absorption spectra, a phenomenon known as halochromism. nih.gov This is because protonation of the amino group alters the electronic properties of the donor part of the push-pull system, thereby affecting the intramolecular charge transfer and the energy of the electronic transitions.

The pH of the medium is a critical factor in the synthesis of azo dyes, as the coupling reaction between the diazonium salt and the aromatic amine is pH-dependent. youtube.com

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is characterized by the presence of both reducible and oxidizable moieties. The nitro group is a well-known reducible functional group, while the amino group and the aromatic rings can be oxidized.

The reduction of the nitro group in nitroaromatic compounds can proceed through a series of steps, often involving radical intermediates. nih.gov The one-electron reduction of the nitro group to a nitro anion radical is a key step. The redox potential of the ArNO2/ArNO2•− couple is an important parameter in this context. nih.gov Further reduction can lead to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the corresponding amine. nih.gov Mechanistic studies on the reduction of nitroarenes have shown that the process can be influenced by the presence of catalysts and the reaction conditions. rsc.org

The azo group itself can also undergo reduction, typically breaking the -N=N- double bond to form two separate amine compounds. This reductive cleavage is a common mechanism for the biodegradation of azo dyes. wikipedia.org

Spectroscopic Signatures of Intermolecular Interactions

The spectroscopic properties of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, particularly its UV-visible absorption spectrum, are sensitive to its environment. Changes in the solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. iku.edu.tr This behavior is characteristic of push-pull molecules where the polarity of the solvent can stabilize the charge-separated excited state to varying degrees. researchgate.net

For instance, a study on a related bis-azo dye based on naphthalen-1-amine showed a reversal in solvatochromism depending on the solvent polarity, which was attributed to the differential stabilization of various tautomeric forms (azo and hydrazone) in different solvents. iku.edu.tr

Intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, can also significantly affect the spectroscopic signatures. These interactions can alter the electron density on the amino group, thereby influencing the intramolecular charge transfer and the resulting absorption spectrum. The study of solvatochromism in azo dyes provides valuable insights into the nature and strength of these intermolecular forces. researchgate.net

Environmental Fate and Degradation Pathways of 1 Naphthalenamine, 4 4 Nitrophenyl Azo

Microbial Degradation Mechanisms of Azo Dyes

Microorganisms have evolved diverse enzymatic systems capable of cleaving the chromophoric azo bond (–N=N–), which is the initial and often rate-limiting step in the degradation of azo dyes. This process can occur under both anaerobic and aerobic conditions, frequently involving a sequential combination of both to achieve complete mineralization.

Anaerobic Biotransformation via Azo Reductases

Under anaerobic or anoxic conditions, the primary mechanism for the breakdown of azo dyes is the reductive cleavage of the azo bond. cdnsciencepub.com This biotransformation is primarily mediated by a group of enzymes known as azo reductases. nih.gov These enzymes are produced by a wide range of bacteria and some fungi. nih.govnih.gov Azo reductases are typically flavin-dependent enzymes that transfer electrons from electron donors like NADH or NADPH to the azo linkage, resulting in its cleavage and the formation of colorless aromatic amines. nih.gov This process is generally non-specific, allowing for the degradation of a broad spectrum of azo dyes. cdnsciencepub.com The resulting aromatic amines are often more toxic than the parent dye molecule and require further degradation, typically under aerobic conditions. cdnsciencepub.comnih.gov For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, this initial anaerobic step is proposed to yield p-nitroaniline and 1,4-diaminonaphthalene.

The effectiveness of this anaerobic degradation can be influenced by various environmental factors.

FactorEffect on Anaerobic DegradationReference
Oxygen Inhibits azo reductase activity as oxygen competes for reducing equivalents. sci-hub.se
pH Optimal pH for most bacterial azo reductases is near neutral.
Temperature Activity is generally highest in the mesophilic range (25-40°C). scielo.br
Co-substrates Presence of a readily metabolizable carbon source can enhance azo reductase activity.

Aerobic Biomineralization Processes

Following the initial anaerobic cleavage, the resulting aromatic amines can be further degraded and ultimately mineralized to carbon dioxide, water, and inorganic ions under aerobic conditions. nih.gov This aerobic phase is crucial for the complete detoxification of the dye molecule. White-rot fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus, are particularly effective in the aerobic degradation of azo dyes, including 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- (also known as Disperse Orange 3). researchgate.netosti.govasm.org

These fungi produce powerful, non-specific extracellular ligninolytic enzymes, primarily lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP). scielo.briwaponline.com These enzymes generate highly reactive free radicals that can attack the aromatic rings of the dye and its amine metabolites, leading to ring cleavage and subsequent mineralization. scielo.br Studies have shown that P. chrysosporium can mineralize between 23.1% to 48.1% of various azo dyes, including Disperse Orange 3, over a 12-day period under nitrogen-limiting conditions, which favor the production of ligninolytic enzymes. osti.govasm.org The presence of substituents like nitro groups, as found in 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, has been observed to enhance the extent of mineralization. osti.govasm.org

Identification and Characterization of Biodegradation Metabolites using Advanced Analytical Techniques

The elucidation of degradation pathways relies heavily on the identification of intermediate metabolites. Advanced analytical techniques are indispensable for separating and identifying these compounds from complex environmental matrices.

High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the disappearance of the parent dye and the appearance of its metabolites over time. researchgate.netscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile degradation products. scielo.br Derivatization is often necessary to increase the volatility of polar metabolites like aromatic amines. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile and thermally labile metabolites, providing information on their molecular weight and structure. nih.govatslab.com

Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying the changes in functional groups during degradation, such as the disappearance of the azo bond peak. researchgate.net

Using these techniques, several metabolites from the degradation of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- by the white-rot fungus Pleurotus ostreatus have been identified. msacad.org

Analytical TechniqueIdentified Metabolites of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-Reference
GC-MS4-nitrophenol (B140041), nitrobenzene, 4-nitroanisole, 4-nitroaniline (B120555), 1,2-naphthoquinone msacad.org
HPLCUsed to monitor the degradation process and separate metabolites. researchgate.netscielo.br

Proposed Enzymatic and Microbial Degradation Pathways

Based on the identified metabolites, a plausible degradation pathway for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- by white-rot fungi like Pleurotus ostreatus can be proposed. The degradation is initiated by the ligninolytic enzymes LiP and MnP. cdnsciencepub.comscielo.br

The proposed pathway involves two main routes:

Asymmetric Cleavage: The azo bond is cleaved, leading to the formation of 4-nitroaniline and a naphthalene-derived intermediate. The 4-nitroaniline can be further metabolized to 4-nitrophenol and then to nitrobenzene .

Oxidative Attack: The naphthalene (B1677914) ring can be oxidized to form 1,2-naphthoquinone .

The presence of 4-nitroanisole suggests a possible methylation reaction occurring during the degradation process. msacad.org The complete mineralization of the aromatic rings into CO2 and water follows these initial breakdown steps. osti.govohsu.edu

Advanced Oxidation Processes (AOPs) for Decontamination of Azo Dyes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). msacad.org

Photo-Fenton and Photocatalytic Degradation Routes

Photo-Fenton Process: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in the presence of UV light to generate hydroxyl radicals. cdnsciencepub.commdpi.com The UV light enhances the production of •OH radicals and the regeneration of Fe²⁺ from Fe³⁺, making the process more efficient than the conventional Fenton reaction. mdpi.com The highly reactive hydroxyl radicals attack the azo dye molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic intermediates, ultimately resulting in mineralization. mdpi.comresearchgate.net The degradation of azo dyes by the Photo-Fenton process has been shown to be highly effective, achieving complete decolorization and significant reduction in total organic carbon (TOC). canada.ca

Photocatalytic Degradation: This process typically employs a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst surface. nih.gov Nanocomposites, such as those combining TiO₂ with other metal oxides, have been developed to enhance photocatalytic activity by improving light absorption and reducing the recombination of electron-hole pairs. nih.gov For 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, the photocatalytic degradation would proceed through the attack of hydroxyl radicals on the azo linkage and the aromatic rings, leading to the formation of smaller, less toxic compounds and eventual mineralization.

AOP MethodKey FeaturesTypical ProductsReference
Photo-Fenton Uses Fe²⁺/H₂O₂ and UV light to generate •OH radicals.Aromatic intermediates, short-chain organic acids, CO₂, H₂O. cdnsciencepub.commdpi.comcanada.ca
Photocatalysis (TiO₂) Uses a semiconductor catalyst and UV light to generate reactive oxygen species.Aromatic intermediates, CO₂, H₂O. nih.gov

Electrochemical Degradation Studies

Electrochemical methods present a promising technology for the treatment of wastewater containing azo dyes like 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-. These processes utilize anodic oxidation and cathodic reduction to break down the complex dye molecule.

The degradation of azo dyes often proceeds through indirect oxidation, where electro-generated species, such as hydroxyl radicals (•OH) or hypochlorite (B82951) (OCl-), attack the dye molecule. Current time information in Asia/Manila. Cyclic voltammetric studies have suggested that the degradation mechanism involves the oxidation of the dye molecules on the anode surface. Current time information in Asia/Manila. The process can be conceptualized in two main ways: direct anodic oxidation, where the dye molecule loses electrons directly at the anode, and indirect anodic oxidation, where a mediator is electrochemically generated to carry out the oxidation.

The choice of electrode material is crucial in determining the efficiency and pathway of degradation. Dimensionally stable anodes (DSAs) and boron-doped diamond (BDD) anodes are often favored for their high efficiency in generating powerful oxidizing agents like hydroxyl radicals. Current time information in Asia/Manila.rsc.org The degradation can also occur at the cathode, often through reductive cleavage of the azo bond. researchgate.netmdpi.com Bio-electrochemical systems (BESs), which utilize microorganisms as catalysts, have also shown great potential in the degradation of azo dyes. nih.gov In these systems, a moderate electrical current can supply electrons for the cathodic reduction of the dye. mdpi.comnih.gov

The efficiency of electrochemical degradation is often quantified by the percentage of color removal and the reduction in Chemical Oxygen Demand (COD). Studies on similar azo dye effluents have demonstrated high decolorization efficiency, reaching up to 94-99%, with significant COD reduction. Current time information in Asia/Manila.nih.gov

Table 1: Parameters Affecting Electrochemical Degradation Efficiency of Azo Dyes

ParameterEffect on Degradation
Current Density Higher current density generally increases degradation rate up to an optimal point. Current time information in Asia/Manila.rsc.org
Electrode Material Materials like DSAs and BDD anodes show high efficiency. Current time information in Asia/Manila.rsc.org
pH Affects the surface charge of the electrode and the speciation of the dye and intermediates. Current time information in Asia/Manila.
Electrolyte Concentration Affects the conductivity of the solution and can participate in indirect oxidation (e.g., Cl- forming OCl-). rsc.org

Mechanisms of Azo Bond Cleavage in AOPs

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of cleaving the chromophoric azo bond (–N=N–) of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-, leading to decolorization and eventual mineralization.

The primary mechanism in most AOPs is the attack of hydroxyl radicals on the azo linkage. Current time information in Asia/Manila. This attack can lead to the formation of intermediate aromatic amines, such as 1-naphthylamine (B1663977) and 4-nitroaniline, which are then susceptible to further oxidation. The addition of •OH to the azo double bond is often the initial and rate-determining step in the degradation process. Current time information in Asia/Manila.

Several AOPs have been studied for the degradation of azo dyes:

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV or visible light, electron-hole pairs are generated. These react with water and oxygen to produce •OH radicals, which then degrade the dye molecule. lcms.cz The degradation can also be enhanced by doping the catalyst with materials like reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS). shimadzu.com

Sonolysis: Ultrasonic irradiation of water creates cavitation bubbles. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of the dye and the formation of •OH radicals from water sonolysis. mdpi.comnih.gov The addition of Fenton's reagent (Fe²⁺/H₂O₂) can enhance the sonochemical degradation rate by producing more hydroxyl radicals. Current time information in Asia/Manila.

Ozonolysis: Ozone (O₃) can directly attack the azo bond or decompose to form •OH radicals. For azo compounds, ozonolysis can lead to the formation of nitrosamines. environmentclearance.nic.innih.govepa.gov The reaction proceeds through the formation of an unstable ozonide intermediate. epa.gov

Photo-Fenton Process: This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in the presence of UV light to generate a high yield of hydroxyl radicals. Studies on the structurally similar Disperse Red 1 have shown that this process initially leads to the formation of intermediates through hydroxyl radical addition to the benzene (B151609) ring and cleavage of the azo bond. nih.gov

Factors Influencing Degradation Efficiency (e.g., pH, temperature, light, microbial consortia)

The efficiency of the degradation of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is significantly influenced by several environmental and operational parameters.

Table 2: Factors Influencing Degradation Efficiency

FactorInfluence on Degradation
pH The pH of the solution can affect the surface charge of catalysts, the ionization state of the dye molecule, and the production of hydroxyl radicals. For photocatalytic degradation of some azo dyes, acidic conditions are favorable, while for others, alkaline conditions enhance removal. nih.gov
Temperature Generally, an increase in temperature can increase the reaction rate. However, for some processes like sonolysis, the effect can be complex. The stability of Solvent Red 1 is noted to be up to 100–110 °C. chemicalbook.com
Light Light, particularly UV irradiation, is a critical factor in photocatalytic processes and can contribute to the photofading of the dye. nih.govnih.gov The light fastness of Solvent Red 1 is reported to be poor. chemicalbook.com
Microbial Consortia Microbial consortia, particularly in biofilm forms, can be highly effective in decolorizing and degrading azo dyes. These consortia often utilize enzymes like azoreductase and laccase to break down the dye. nih.gov They can achieve high decolorization rates (e.g., 96.9% to 99.5% for Congo red) and significant reduction in chemical oxygen demand. nih.gov The interactions within the consortium, including co-metabolic relationships, are crucial for efficient degradation. nih.gov

Environmental Monitoring and Advanced Analytical Methodologies for Trace Detection of Azo Dye and Metabolites

The environmental monitoring of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- and its degradation products is essential to assess the effectiveness of treatment processes and to understand its environmental fate. Due to the low concentrations at which these compounds may be present, highly sensitive and selective analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the identification and quantification of the parent dye and its metabolites. lcms.cz This method offers high sensitivity and specificity, allowing for the detection of trace levels in complex matrices like textile wastewater. shimadzu.com For instance, a method using an LCMS-8040 triple quadrupole system has been developed for the analysis of 47 synthetic dyes, including Disperse Red 1, in textiles. lcms.cz The limit of detection (LOD) and limit of quantification (LOQ) for Disperse Red 1 were found to be very low, demonstrating the sensitivity of the method. shimadzu.com However, matrix effects can be a challenge, sometimes requiring sample dilution to improve accuracy. shimadzu.com

Electrochemical sensors represent a promising approach for the rapid and cost-effective detection of nitroaromatic compounds, a structural feature of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-. rsc.orgnih.govnih.gov These sensors often utilize modified electrodes, such as those with gold nanoparticles or specific polymers, to enhance sensitivity and selectivity. nih.gov The detection is typically based on the electrochemical reduction of the nitro group. nih.gov Square-wave voltammetry is a common technique employed with these sensors, allowing for low detection limits. nih.gov

Table 3: Analytical Methodologies for Azo Dye Detection

MethodologyPrincipleApplication
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection for identification and quantification. lcms.czepa.govTrace analysis of parent dye and degradation intermediates in environmental and textile samples. nih.govlcms.cz
Electrochemical Sensors Measurement of the electrochemical response (e.g., reduction of the nitro group) at a modified electrode surface. nih.govnih.govRapid and sensitive detection of nitroaromatic compounds in various samples. nih.gov
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths to determine the concentration of the dye.Monitoring the decolorization process during degradation studies.

Limited environmental monitoring data is available for Solvent Red 1, highlighting the need for further research into its occurrence in industrial effluents and the environment. researchgate.net

Applications in Advanced Chemical and Materials Science Research Non Clinical

Development of Spectroscopic Probes and Reagents in Analytical Chemistry

The distinct chromophoric nature of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- makes it a valuable tool in analytical chemistry, particularly in the development of spectroscopic probes and reagents. Azo dyes, in general, are recognized for their utility as chromogenic reagents in the spectrophotometric determination of various metal ions. nih.gov Their ability to form stable chelates with transition metals, often resulting in a distinct color change, allows for sensitive and selective detection. nih.govnanobioletters.com

The nitrogen and oxygen atoms within the azo linkage and other functional groups of similar dyes can participate in bonding with metal ions, causing a shift in the absorption band to a visible light region. nanobioletters.com This principle is fundamental to their application as colorimetric sensors. For instance, research on related azo dyes has demonstrated their ability to selectively sense ions such as Ni(II), Fe(III), and Co(II) in semi-aqueous media, with a clear visual color change. nanobioletters.com

Furthermore, derivatives of this compound's precursors are employed in highly efficient methods for the sorption and photometric determination of environmental analytes. For example, a method for the determination of 1-naphthylamine (B1663977) involves its reaction with 4-nitrophenyldiazonium tetrafluoroborate (B81430) to form a colored azo derivative, which can then be quantified spectrophotometrically. researchgate.net This highlights the potential of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- and its analogues as sensitive reagents for environmental monitoring.

Integration into Novel Optoelectronic or Photoactive Systems

The integration of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- and related azo dyes into novel optoelectronic and photoactive systems is an area of active research, driven by their intriguing nonlinear optical (NLO) properties. Azo dyes are known to exhibit third-order NLO effects, which are crucial for applications in optical switching and data storage. uobasrah.edu.iq

The core azobenzene (B91143) structure within 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- is photoresponsive, capable of undergoing reversible trans-cis isomerization upon irradiation with light of a specific wavelength. idc-online.com This photo-switching behavior can be harnessed to control the properties of a material at the molecular level. For instance, incorporating azobenzene moieties into polymer films can induce macroscopic changes like bending and extension, controlled by light. idc-online.com

Research into a closely related azo dye, (1-amino-2-hydroxy naphthalin sulfonic acid-[3-(4-azo)]-4-amino diphenyl sulfone), has revealed attractive linear and nonlinear optical properties, positioning it as a promising candidate for optoelectronic applications. uobasrah.edu.iq The study of such compounds, including the investigation of their nonlinear refractive index and absorption coefficient, is essential for developing new optical limiting devices. uobasrah.edu.iqresearchgate.net The synthesis of various derivatives allows for the fine-tuning of these NLO properties for specific technological needs. osti.gov

Utilization in Advanced Analytical Separation Techniques (e.g., HPLC, UPLC)

In the realm of analytical chemistry, the precise separation and quantification of compounds are paramount. 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- can be effectively analyzed using advanced separation techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

A reverse-phase (RP) HPLC method has been developed for the separation of this compound. iku.edu.tr This method utilizes a C18 column and a mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric acid. iku.edu.tr For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid such as formic acid. iku.edu.tr The availability of columns with smaller particle sizes (e.g., 3 µm) makes these methods adaptable for fast UPLC applications, offering higher resolution and shorter analysis times. iku.edu.tr

These liquid chromatography methods are not only suitable for analytical purposes but are also scalable for preparative separations, allowing for the isolation of impurities. iku.edu.tr

Table 1: HPLC Method Parameters for 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-

ParameterDetails
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 Column (e.g., Newcrom R1)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid
Fast Applications Adaptable to UPLC with smaller particle columns (e.g., 3 µm)
Scalability Suitable for both analytical and preparative separations

This table is based on a reported HPLC method. iku.edu.tr

Research on Chemo/Biosensors Based on Azo Compound Interactions

The development of chemosensors and biosensors is a rapidly growing field, and azo compounds like 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- are promising candidates for the design of new sensing platforms. Their ability to exhibit a distinct colorimetric response upon interaction with specific analytes forms the basis of their sensing capabilities. nanobioletters.com

Azo dyes have been successfully employed as chromogenic chemosensors for the detection of various metal ions. nih.govnanobioletters.com The interaction between the analyte and the azo dye can induce a significant change in the electronic structure of the dye, leading to a visible color change that can be detected by the naked eye or quantified by spectrophotometry. nanobioletters.com The design of these sensors often involves incorporating specific functional groups adjacent to the azo moiety to enhance selectivity and sensitivity towards a target analyte. nanobioletters.com

The interaction is not limited to metal ions. The principles of molecular recognition can be applied to design azo dye-based sensors for other small molecules and biomolecules. The versatility in the synthesis of azo dyes allows for the creation of a wide array of sensor molecules with tailored specificities. nih.gov

Structural Modifications for Tunable Optical Properties

A key advantage of azo dyes in materials science is the ability to tune their optical properties through structural modifications. The absorption and emission characteristics of 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- can be precisely controlled by altering its molecular architecture.

One of the phenomena that can be modulated is solvatochromism, which is the change in the color of a solution of a dye when the solvent is changed. researchgate.net Studies on a novel bis-azo dye based on naphthalen-1-amine have shown a reversal in solvatochromism depending on the polarity of the solvent. iku.edu.tr This behavior is attributed to the stabilization of different tautomeric forms (azo or hydrazone) in different solvent environments. iku.edu.tr

The introduction of various substituent groups on the aromatic rings of the azo dye can significantly impact its electronic and, consequently, its optical properties. For example, the synthesis of 1,4-naphthoquinone (B94277) derivatives through reactions like the SuFEx click reaction allows for the introduction of diverse functional groups, leading to new compounds with altered properties. mdpi.com Similarly, the synthesis of various N-alkyl substituted 4-nitroaniline (B120555) derivatives has been explored to create new materials for non-linear optics. osti.gov The strategic placement of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra of the dye, a principle that is widely used to design materials with specific colors and photophysical characteristics. nih.gov

Q & A

Q. What strategies resolve contradictions in solubility data for azo dyes in supercritical CO₂?

  • Methodology : Apply semi-empirical models (e.g., Chrastil, Bartle) to correlate solubility with temperature, pressure, and dye structure. For 4-[(4-nitrophenyl)azo] derivatives, prioritize models accounting for dipole-dipole interactions and nitro group polarity. Experimental validation should use static equilibrium cells at 313–353 K and 10–30 MPa, with UV-Vis quantification .

Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what analytical methods detect degradation?

  • Methodology :
  • Oxidative Stability : Expose to H₂O₂/UV (advanced oxidation processes) and monitor via LC-MS for breakdown products (e.g., nitroanilines or quinones).
  • Photodegradation : Use xenon-arc lamps (simulated sunlight) and track spectral changes with UV-Vis kinetics. DFT can predict bond dissociation energies (e.g., azo N=N bond cleavage) .

Q. What are the safety protocols for handling this compound given its toxicity profile?

  • Methodology : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Store in amber glass vials at 4°C to prevent photodegradation. Disposal via incineration with alkaline scrubbers neutralizes NOx emissions .

Data Contradiction and Reproducibility Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :
  • Purity Assessment : Use DSC (differential scanning calorimetry) to verify melting points. Impurities (e.g., unreacted nitro precursors) lower observed melting points.
  • Spectral Reproducibility : Cross-validate NMR (e.g., deuterated solvent purity) and MS (e.g., ionization efficiency) against reference standards like NIST databases .

Q. What mechanistic insights explain conflicting yields in batch vs. microreactor syntheses?

  • Methodology : Compare residence time distribution (RTD) in microreactors (narrow RTD enhances selectivity) vs. batch (broad RTD promotes side reactions). Kinetic studies (e.g., stopped-flow UV-Vis) quantify diazonium intermediate stability, which degrades faster in batch due to poor heat dissipation .

Application-Oriented Research

Q. Can this compound serve as a ligand or sensor in supramolecular chemistry?

  • Methodology : Test metal coordination (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration (shift in λ_max) and Job’s plot analysis. For sensor applications, immobilize on silica nanoparticles and evaluate fluorescence quenching in the presence of heavy metals .

Q. How does substituent variation (e.g., Cl, NO₂) impact the compound’s antimicrobial activity?

  • Methodology : Synthesize derivatives (e.g., 4-chlorophenylazo analogs) and screen against Gram-positive/negative bacteria (MIC assays). Correlate activity with Hammett σ constants to assess electron-withdrawing effects .

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